Carbobenzoxy-D,L-tryptophanamide
Overview
Description
Carbobenzoxy-D,L-tryptophanamide is a synthetic compound with the chemical formula C19H19N3O3 and a molecular weight of 337.37 g/mol . . This compound is derived from tryptophan, an essential amino acid, and is used in various scientific research applications.
Preparation Methods
Carbobenzoxy-D,L-tryptophanamide can be synthesized through a reaction involving L-tryptophanamide hydrochloride and benzyl chloroformate. The process involves the following steps :
- Dissolve 8.35 g (0.21 mol) of sodium hydroxide in 100 ml of water.
- Add 200 ml of tetrahydrofuran (THF) to the solution.
- Introduce 25.0 g (0.104 mol) of L-tryptophanamide hydrochloride to the mixture.
- Cool the mixture on ice and add 19.6 g (0.114 mol) of benzyl chloroformate under vigorous stirring for 5 minutes.
- Remove the ice bath and stir the mixture for 1 hour.
- Partition the mixture between 150 ml of water and 250 ml of ethyl acetate (EtOAc).
- Collect the organic phase and extract the aqueous phase with an additional 100 ml of EtOAc.
- Combine the organic phases, wash with water and brine, and evaporate the solvent.
- Suspend the obtained solid in 400 ml of diethyl ether and filter to obtain the final product as a white solid.
Chemical Reactions Analysis
Carbobenzoxy-D,L-tryptophanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents and conditions used in these reactions include organic solvents like THF, EtOAc, and diethyl ether, as well as catalysts and temperature control.
Scientific Research Applications
Carbobenzoxy-D,L-tryptophanamide is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is employed in studies related to protein synthesis and enzyme interactions.
Medicine: It serves as a precursor in the development of pharmaceutical compounds and as a model compound in drug discovery.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of carbobenzoxy-D,L-tryptophanamide involves its interaction with specific molecular targets and pathways. It acts as a substrate for enzymes involved in protein synthesis and can inhibit or activate certain biochemical pathways depending on its concentration and the presence of other compounds .
Comparison with Similar Compounds
Carbobenzoxy-D,L-tryptophanamide can be compared with other similar compounds, such as:
Carbobenzoxy-L-tryptophanamide: This compound is similar in structure but differs in the stereochemistry of the tryptophan moiety.
Carbobenzoxy-D-tryptophanamide: This compound also differs in the stereochemistry, having the D-isomer of tryptophan.
Carbobenzoxy-L-tryptophan: This compound lacks the amide group present in this compound.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
benzyl N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c20-18(23)17(10-14-11-21-16-9-5-4-8-15(14)16)22-19(24)25-12-13-6-2-1-3-7-13/h1-9,11,17,21H,10,12H2,(H2,20,23)(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRKLCWXRBTPLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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